molecular formula C11H9F7N2 B14951686 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B14951686
M. Wt: 302.19 g/mol
InChI Key: OOQKOBOFTRVKTD-UHFFFAOYSA-N
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Description

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine is a fluorinated organic compound with the molecular formula C11H9F7N2. It is characterized by the presence of multiple fluorine atoms and a piperazine ring, making it a unique and valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with piperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene, and requires a catalyst like palladium to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine stands out due to its piperazine ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other fluorinated compounds and expands its range of applications in various fields .

Properties

Molecular Formula

C11H9F7N2

Molecular Weight

302.19 g/mol

IUPAC Name

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H9F7N2/c12-6-5(11(16,17)18)7(13)9(15)10(8(6)14)20-3-1-19-2-4-20/h19H,1-4H2

InChI Key

OOQKOBOFTRVKTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Origin of Product

United States

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